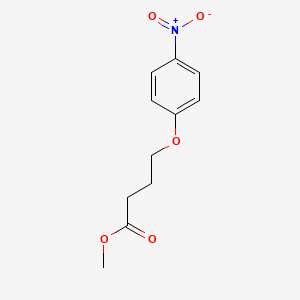

Methyl 4-(p-nitrophenoxy)butyrate

概要

説明

Methyl 4-(p-nitrophenoxy)butyrate is a yellow crystalline solid with the molecular formula C11H13NO5 and a molecular weight of 239.2246 . This compound is widely used in the synthesis of pharmaceuticals and agrochemicals, serving as an intermediate in the production of various drugs and pesticides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(p-nitrophenoxy)butyrate typically involves the reaction of methyl-4-bromobutyrate with 4-nitrophenol in the presence of potassium carbonate and potassium iodide in acetone. The reaction mixture is refluxed for at least 72 hours . The completion of the reaction is confirmed by thin-layer chromatography (TLC), and the product is isolated through filtration and concentration .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

化学反応の分析

Types of Reactions

Methyl 4-(p-nitrophenoxy)butyrate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitrophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for the reduction of the ester group.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 4-(p-aminophenoxy)butyrate

Reduction: 4-(p-nitrophenoxy)butanoic acid

Substitution: Various substituted phenoxybutyrates depending on the nucleophile used.

科学的研究の応用

Enzymatic Assays

Substrate for Esterases and Lipases

Methyl 4-(p-nitrophenoxy)butyrate is primarily utilized as a substrate for the activity of esterases and lipases. These enzymes hydrolyze the compound, releasing p-nitrophenol, which can be quantitatively measured using spectrophotometry . The release of p-nitrophenol leads to a color change that can be monitored at specific wavelengths (typically around 415 nm), making it an effective tool for assessing enzyme activity in various biological samples .

Applications in Cell Lines

Research has demonstrated the use of this compound in studying enzyme activity in specific cell lines, such as monocyte-derived macrophages. It has been employed to investigate the response of these cells to polyethylene and other materials, providing insights into cellular interactions with synthetic substances .

Biochemical Research

Investigating Lipase Activity

this compound serves as a model compound for studying lipase activity in complex biological systems. For instance, it has been used to assess the effects of various buffers and solvents on human carboxylesterases, contributing to our understanding of enzyme kinetics and substrate specificity .

Metagenomic Studies

In metagenomic studies, this compound has been instrumental in identifying novel esterases with broad substrate specificity. Such studies help elucidate the functional diversity of microbial communities and their enzymatic capabilities .

Pharmacological Studies

Potential Therapeutic Applications

The hydrolysis products of this compound, particularly p-nitrophenol and butyric acid, have been investigated for their potential pharmacological effects. Butyric acid, for example, is known for its role in gut health and anti-inflammatory properties. Research into the metabolic pathways involving these compounds could lead to new therapeutic strategies for diseases related to inflammation and metabolism .

-

Monitoring Lipase Activity

A study utilized this compound to monitor lipase/esterase activity using a stopped-flow technique. The researchers prepared a reaction mixture with the substrate and measured the release of p-nitrophenolate over time, demonstrating its utility in kinetic studies . -

Novel Esterase Discovery

In another study focusing on metagenomics, researchers isolated a novel esterase that exhibited significant activity towards this compound. This finding underscores the compound's role in exploring enzymatic diversity within microbial communities .

作用機序

The mechanism of action of Methyl 4-(p-nitrophenoxy)butyrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.

類似化合物との比較

Similar Compounds

- Methyl 4-(p-aminophenoxy)butyrate

- Methyl 4-(p-methoxyphenoxy)butyrate

- Methyl 4-(p-chlorophenoxy)butyrate

Uniqueness

Methyl 4-(p-nitrophenoxy)butyrate is unique due to its nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the nitro group allows for specific reactions, such as reduction to an amino group, which can lead to unique biological interactions and applications.

生物活性

Methyl 4-(p-nitrophenoxy)butyrate is a compound that has garnered interest in the scientific community due to its unique chemical structure and biological properties. The presence of a nitro group in its structure enhances its reactivity and potential interactions with biological systems, making it a subject of various studies in medicinal chemistry, biochemistry, and pharmacology.

Chemical Structure and Properties

This compound can be represented by the following chemical formula:

The nitro group () attached to the phenoxy moiety is critical for its biological activity, influencing both its chemical reactivity and interaction with biological targets.

The mechanism of action of this compound involves several pathways:

- Reduction to Amino Group : The nitro group can be reduced to an amino group, which may interact with various enzymes and receptors, potentially leading to enzyme inhibition or modulation of receptor activity.

- Enzyme Interaction : It has been studied for its effects on specific enzymes, including serine hydrolases. For instance, research indicates that compounds similar to this compound can inhibit enzymes such as carboxylesterase (CES) and butyrylcholinesterase (BChE) .

Enzyme Inhibition Studies

This compound has shown potential as an inhibitor of various enzymes. In studies comparing its activity with related compounds, it was noted that:

- Inhibition of Carboxylesterase : The compound demonstrated selective inhibition against carboxylesterase with an IC50 value in the submicromolar range, indicating potent biological activity .

- Effect on ABHD Enzymes : Research into α/β-hydrolase domain (ABHD) inhibitors highlights the potential of this compound in modulating these enzymes, which are involved in lipid metabolism and signaling pathways .

Medicinal Chemistry

This compound is being explored for its potential applications in drug development. Its unique structure makes it a candidate for creating new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer drugs. The compound's ability to interact with biological systems at the molecular level suggests it could lead to innovative treatments .

Agrochemical Applications

In addition to medicinal uses, this compound is also investigated for applications in agrochemicals. Its efficacy as an intermediate in the synthesis of herbicides and insecticides has been noted, emphasizing its versatility across different scientific fields.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Methyl 4-(p-aminophenoxy)butyrate | Aminophenol derivative | Moderate enzyme inhibition |

| Methyl 4-(p-methoxyphenoxy)butyrate | Methoxy derivative | Low enzyme inhibition |

| Methyl 4-(p-chlorophenoxy)butyrate | Chlorophenol derivative | Variable activity depending on context |

The unique nitro group in this compound differentiates it from these analogs, contributing to its distinct biological interactions.

特性

IUPAC Name |

methyl 4-(4-nitrophenoxy)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-16-11(13)3-2-8-17-10-6-4-9(5-7-10)12(14)15/h4-7H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMZBXYBWMBFNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182582 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28341-53-9 | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028341539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-(p-nitrophenoxy)butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。